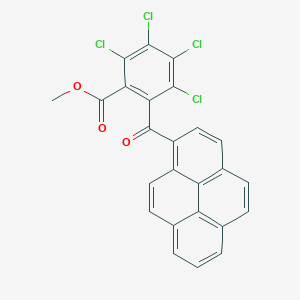![molecular formula C21H20N2O5 B4949499 isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is commonly referred to as IDPN and is known for its ability to induce neurotoxicity in experimental animals. In
作用機序
The mechanism of action of IDPN involves the disruption of microtubule assembly in the vestibular hair cells of the inner ear. This disruption leads to the degeneration of the vestibular system and the subsequent balance disorders and ataxia. IDPN also affects the microtubules in other cells, leading to its potential applications in cancer research.
Biochemical and Physiological Effects
IDPN has been shown to affect the levels of neurotransmitters in the central nervous system, including dopamine, norepinephrine, and serotonin. The compound also affects the levels of various enzymes and proteins involved in the maintenance of cellular homeostasis. These effects of IDPN on the biochemical and physiological processes in the body have been extensively studied to understand the mechanisms of neurotoxicity.
実験室実験の利点と制限
IDPN is a useful tool for inducing neurotoxicity in experimental animals, making it a valuable compound for studying the effects of neurotoxicity on the central nervous system. However, the compound has limitations, including its potential toxicity to researchers and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on IDPN, including the development of treatments for balance disorders and ataxia, the exploration of its potential applications in cancer research, and the study of its effects on other physiological processes in the body. Additionally, further research is needed to understand the mechanisms of neurotoxicity induced by IDPN and to develop safer methods of handling and disposal of the compound.
Conclusion
In conclusion, IDPN is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas. The compound is known for its ability to induce neurotoxicity in experimental animals and has been extensively used in scientific research to study the effects of neurotoxicity on the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IDPN have been discussed in this paper.
合成法
The synthesis of IDPN involves the reaction of isopropyl p-aminobenzoate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of IDPN as a white crystalline powder with a melting point of 128-130°C.
科学的研究の応用
IDPN has been extensively used in scientific research to induce neurotoxicity in experimental animals. The compound is known to cause degeneration of the vestibular system in the inner ear, leading to balance disorders and ataxia. This property of IDPN has been used to study the effects of neurotoxicity on the central nervous system and to develop treatments for balance disorders.
特性
IUPAC Name |
propan-2-yl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(2)28-21(27)14-8-10-15(11-9-14)22-18(24)13(3)23-19(25)16-6-4-5-7-17(16)20(23)26/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUZAVKZMBMCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)

![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)
![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

